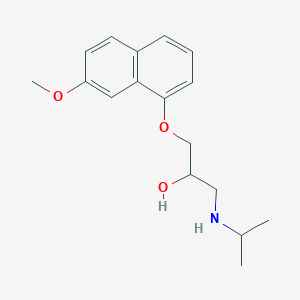

rac 7-Methoxy Propranolol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(7-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-12(2)18-10-14(19)11-21-17-6-4-5-13-7-8-15(20-3)9-16(13)17/h4-9,12,14,18-19H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLYYDPCAGPWOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Racemic 7-Methoxy Propranolol

This guide provides a comprehensive, technically-grounded overview of the synthetic pathway for racemic 7-Methoxy Propranolol, a methoxy analogue of the widely recognized beta-adrenergic blocker, Propranolol. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, justify methodological choices, and provide actionable, detailed protocols.

Introduction and Strategic Overview

7-Methoxy Propranolol is a crucial intermediate in pharmaceutical research, often synthesized for structure-activity relationship (SAR) studies or as a precursor for more complex molecules.[1] Its synthesis follows a robust and well-established chemical logic analogous to the industrial production of Propranolol itself. The core strategy is a two-step process, which is both efficient and scalable.

The pathway hinges on two fundamental organic transformations:

-

Williamson Ether Synthesis: Formation of an aryl glycidyl ether via the reaction of a substituted naphthol with epichlorohydrin.

-

Nucleophilic Epoxide Opening: Reaction of the intermediate glycidyl ether with an amine to introduce the characteristic amino alcohol side-chain.

This guide will dissect each step, providing mechanistic insights and a self-validating experimental protocol grounded in established chemical literature.

Overall Synthesis Pathway

The synthesis of racemic 7-Methoxy Propranolol proceeds from the starting material 7-methoxy-1-naphthol. The pathway is illustrated below.

Caption: Two-step synthesis of rac-7-Methoxy Propranolol.

Step 1: Synthesis of 1-(7-Methoxy-1-naphthyloxy)-2,3-epoxypropane

Principle and Mechanism

This initial step is a classic Williamson ether synthesis, adapted for the formation of a glycidyl ether. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2] First, a strong base deprotonates the hydroxyl group of 7-methoxy-1-naphthol to form a highly nucleophilic naphthoxide anion. This anion then attacks the primary carbon of epichlorohydrin, displacing the chloride leaving group. A subsequent intramolecular SN2 reaction, where the newly formed alkoxide attacks the carbon bearing the chlorine, results in the formation of the stable epoxide ring.

Caption: SN2 mechanism for glycidyl ether formation.

Causality and Field-Proven Insights

-

Choice of Base: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly used. NaOH generates a higher concentration of the reactive naphthoxide anion, accelerating the reaction.

-

Solvent System: The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is highly recommended.[3] PTC facilitates the transfer of the naphthoxide anion from the solid or aqueous phase to the organic phase containing epichlorohydrin, significantly enhancing reaction rates and yields while minimizing side reactions like the hydrolysis of epichlorohydrin.[3][4]

-

Reaction Control: Temperature control is critical. Exothermic reactions can lead to the formation of byproducts. Maintaining a moderate temperature (e.g., 50-70°C) ensures a clean conversion.[2]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous aryl glycidyl ethers.[2][3]

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 7-methoxy-1-naphthol (1.0 eq), epichlorohydrin (3.0 eq, used in excess to act as both reactant and solvent), and tetrabutylammonium bromide (0.05 eq).

-

Base Addition: Slowly add a solution of sodium hydroxide (1.1 eq) in water, ensuring the temperature does not exceed 60°C.

-

Reaction: Stir the biphasic mixture vigorously at 60-70°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting naphthol is consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to partition the mixture. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude oil, 1-(7-methoxy-1-naphthyloxy)-2,3-epoxypropane, can be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for the next step.

Step 2: Synthesis of rac-7-Methoxy Propranolol

Principle and Mechanism

This step involves the nucleophilic ring-opening of the previously synthesized epoxide. Isopropylamine acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring. The attack preferentially occurs at the sterically less hindered terminal carbon of the epoxide (an SN2-type reaction), leading to the desired β-amino alcohol structure.[5]

Caption: Nucleophilic attack of isopropylamine on the epoxide ring.

Causality and Field-Proven Insights

-

Reagent Stoichiometry: An excess of isopropylamine is often used to drive the reaction to completion and to act as a solvent.[6] However, more efficient protocols utilize a smaller excess (e.g., 1.2-1.5 eq) in a suitable solvent like methanol or ethanol, which can facilitate the reaction and simplify purification.

-

Catalysis: While the reaction can proceed without a catalyst, the addition of a mild base like triethylamine can accelerate the process.[6] Some modern methods also employ catalysts like samarium triflate to achieve high yields and regioselectivity under mild conditions.[5]

-

Temperature: The reaction is typically performed at reflux temperature of the chosen solvent to ensure a reasonable reaction rate. The progress is monitored by TLC.

Detailed Experimental Protocol

This protocol is based on the well-documented synthesis of Propranolol.[6][7]

-

Setup: In a round-bottom flask, dissolve the crude 1-(7-methoxy-1-naphthyloxy)-2,3-epoxypropane (1.0 eq) from Step 1 in a suitable solvent such as methanol or isopropanol.

-

Amine Addition: Add isopropylamine (1.5 eq) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the disappearance of the epoxide spot by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent and excess isopropylamine under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The resulting crude product can be purified by recrystallization from a solvent system like toluene/hexane to yield pure racemic 7-Methoxy Propranolol.[6]

Data Presentation: Synthesis Summary

The following table summarizes the key parameters for the synthesis of racemic 7-Methoxy Propranolol.

| Parameter | Step 1: Ether Synthesis | Step 2: Epoxide Opening |

| Starting Material | 7-Methoxy-1-naphthol | 1-(7-Methoxy-1-naphthyloxy)-2,3-epoxypropane |

| Key Reagents | Epichlorohydrin, NaOH, TBAB (optional) | Isopropylamine |

| Solvent | Excess Epichlorohydrin or Toluene | Methanol or Isopropanol |

| Typical Temperature | 60-70°C | Reflux (approx. 65-82°C) |

| Product | 1-(7-Methoxy-1-naphthyloxy)-2,3-epoxypropane | rac-7-Methoxy Propranolol |

| Expected Yield | >85% | >90% |

| Purification | Aqueous Workup / Column Chromatography | Recrystallization |

Conclusion

The synthesis of racemic 7-Methoxy Propranolol is a straightforward and high-yielding process that leverages two of the most reliable reactions in organic chemistry. By understanding the mechanisms and the rationale behind the chosen conditions, researchers can confidently and efficiently produce this valuable compound. The provided protocols, grounded in established literature for analogous compounds, offer a robust starting point for laboratory synthesis, ensuring both high yield and purity of the final product.

References

- CN104961642A - Novel propranolol synthesis method.

-

Synthesis of Propranolol . (2022). YouTube. [Link]

-

Highly Practical Synthesis of Propranolol and Esmolol Via Epoxide Ring-Opening . (2011). Organic Process Research & Development. [Link]

-

Vo, T. T. T., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives . Journal of Chemistry. [Link]

-

Vo, T. T. T., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives . ResearchGate. [Link]

-

Caruso, F., et al. (2018). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol . Molecules. [Link]

- US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine.

-

Catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin . (2006). Journal of the Serbian Chemical Society. [Link]

-

Jovanović, S., et al. (2006). Catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin . ResearchGate. [Link]

-

Yadav, G. D., & Kulkarni, M. G. (2001). Selective synthesis of 1-(1-naphthyloxy)-2,3-epoxypropane from 1-naphthol and epichlorohydrin under solid–liquid phase transfer catalysis: a waste minimization strategy . Clean Technologies and Environmental Policy. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]

- 7. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of 7-Methoxy Propranolol

This guide provides a comprehensive overview of the chemical properties of 7-Methoxy Propranolol, a derivative of the widely-used beta-blocker, propranolol. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical characteristics, and spectroscopic profile of this compound. Where experimental data for 7-Methoxy Propranolol is not publicly available, we will draw upon the well-documented properties of its parent compound, propranolol, to provide reasoned estimations and comparative analysis.

Introduction: The Significance of Methoxy Substitution

Propranolol is a non-selective beta-adrenergic receptor antagonist renowned for its therapeutic applications in cardiovascular diseases.[1] The introduction of a methoxy group at the 7-position of the naphthalene ring, creating 7-Methoxy Propranolol, is a strategic modification that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This substitution can alter lipophilicity, metabolic stability, and receptor binding affinity, making 7-Methoxy Propranolol a compound of interest for the development of new therapeutic agents with potentially improved profiles. This guide will serve as a foundational resource for understanding the core chemical characteristics that underpin its potential.

Chemical Synthesis and Structure

The synthesis of 7-Methoxy Propranolol follows a logical pathway analogous to the established synthesis of propranolol and its hydroxylated metabolites.[2][3] The key starting material is 7-methoxy-1-naphthol.

Proposed Synthesis Workflow

The synthesis can be conceptualized as a two-step process:

-

Epoxidation of 7-methoxy-1-naphthol: 7-methoxy-1-naphthol is reacted with epichlorohydrin in the presence of a base to form the key intermediate, 1-(2,3-epoxypropoxy)-7-methoxynaphthalene.

-

Ring opening with Isopropylamine: The epoxide ring of the intermediate is then opened by nucleophilic attack by isopropylamine to yield 7-Methoxy Propranolol.

Caption: Proposed synthesis of 7-Methoxy Propranolol.

Structural Elucidation

The chemical structure of 7-Methoxy Propranolol is characterized by a naphthalene ring system substituted with a methoxy group at the 7-position and a (2-hydroxy-3-(isopropylamino)propoxy) side chain at the 1-position.

Molecular Formula: C₁₇H₂₃NO₃[4]

Molecular Weight: 289.37 g/mol [4]

CAS Number: 76275-53-1[4]

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for 7-Methoxy Propranolol is limited, we can infer its properties based on the well-characterized parent compound, propranolol.

| Property | Propranolol | 7-Methoxy Propranolol (Predicted) | Rationale for Prediction |

| Melting Point (°C) | 96[5] | Likely similar to or slightly higher than propranolol | The addition of a methoxy group may slightly increase the molecular weight and potential for intermolecular interactions, potentially leading to a modest increase in melting point. |

| Solubility | Soluble in DMSO, ethanol, and methanol.[6] | Soluble in DMSO.[4] Likely soluble in other polar organic solvents. | The presence of the polar methoxy group is not expected to drastically alter the solubility profile in polar organic solvents. |

| pKa | 9.53[5] | Expected to be very similar to propranolol (around 9.5) | The basicity of the secondary amine in the side chain is the primary determinant of the pKa. The methoxy group on the distant naphthalene ring is unlikely to have a significant electronic effect on the amine's basicity. |

| LogP (Lipophilicity) | 3.48[1] | Expected to be slightly higher than propranolol | The methoxy group is generally considered to be lipophilic, which would likely increase the octanol-water partition coefficient. |

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound. The following sections outline the expected spectroscopic data for 7-Methoxy Propranolol, drawing comparisons with the known spectra of propranolol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 7-Methoxy Propranolol is expected to show characteristic signals for the naphthalene ring protons, the methoxy group, and the propanolamine side chain. The key differences compared to propranolol will be in the aromatic region due to the influence of the methoxy substituent.

Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃:

-

Aromatic Protons (Naphthalene Ring): ~7.0-8.2 ppm (complex multiplet pattern). The exact shifts will be influenced by the electron-donating effect of the methoxy group.

-

CH-O (Side Chain): ~4.1-4.3 ppm (multiplet)

-

CH-OH (Side Chain): ~4.0-4.2 ppm (multiplet)

-

OCH₃ (Methoxy Group): ~3.9 ppm (singlet, 3H)

-

CH₂-N (Side Chain): ~2.8-3.0 ppm (multiplet)

-

CH-N (Isopropyl Group): ~2.7-2.9 ppm (septet)

-

CH₃ (Isopropyl Group): ~1.1-1.3 ppm (doublet, 6H)

The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃:

-

Aromatic Carbons (Naphthalene Ring): ~105-158 ppm. The carbon bearing the methoxy group (C-7) will be significantly shifted downfield.

-

C-O (Side Chain): ~70-72 ppm

-

C-OH (Side Chain): ~68-70 ppm

-

OCH₃ (Methoxy Group): ~55-56 ppm

-

C-N (Side Chain): ~48-50 ppm

-

CH-N (Isopropyl Group): ~48-50 ppm

-

CH₃ (Isopropyl Group): ~22-24 ppm

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Data:

-

Molecular Ion [M+H]⁺: m/z 290.17

-

Key Fragment Ions: Fragmentation will likely occur at the ether linkage and the bond beta to the nitrogen atom, similar to propranolol.[7] Expected fragments would correspond to the methoxy-naphthyloxy moiety and the isopropylamino-propanol side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands (cm⁻¹):

-

O-H stretch (alcohol): 3200-3400 (broad)

-

N-H stretch (secondary amine): 3100-3300 (sharp)

-

C-H stretch (aromatic): 3000-3100

-

C-H stretch (aliphatic): 2850-3000

-

C=C stretch (aromatic): 1500-1600

-

C-O stretch (ether): 1200-1250

-

C-O stretch (alcohol): 1000-1100

Experimental Protocols: A Guide to Characterization

For researchers synthesizing and characterizing 7-Methoxy Propranolol, the following experimental protocols, adapted from standard laboratory procedures for small molecule analysis, are recommended.

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified 7-Methoxy Propranolol in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. For ¹³C, a proton-decoupled experiment is typically used.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign chemical shifts by comparison to known data for propranolol and related structures.[8]

Caption: Workflow for NMR spectroscopic analysis.

Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of 7-Methoxy Propranolol in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

Fragmentation Analysis (MS/MS): If desired, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for structural confirmation.

Protocol for Infrared Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[9]

Conclusion and Future Directions

This technical guide has provided a detailed overview of the chemical properties of 7-Methoxy Propranolol. By leveraging the extensive knowledge of its parent compound, propranolol, we have been able to predict and describe its synthesis, physicochemical characteristics, and spectroscopic profile. The addition of the methoxy group is anticipated to subtly modulate the lipophilicity and potentially the metabolic fate of the molecule, warranting further investigation.

For drug development professionals, the next logical steps would involve the experimental validation of the predicted properties outlined in this guide. Specifically, determining the precise melting point, solubility profile in various pharmaceutical solvents, and the experimental pKa will be crucial for formulation development. Furthermore, obtaining high-resolution NMR, MS, and IR spectra will be essential for unequivocal structural confirmation and for establishing a reference standard for future analytical work. The exploration of the pharmacological activity and metabolic stability of 7-Methoxy Propranolol will ultimately determine its potential as a novel therapeutic agent.

References

- Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. (2023). Pharmaceuticals, 16(11), 1613.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001849). Retrieved from [Link]

-

PubChem. Propranolol. Retrieved from [Link]

- Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. (2023). International Journal of Molecular Sciences, 24(22), 16201.

-

The scheme illustrates the synthesis reaction of propranolol from 1-naphthol and isopropylamine. - ResearchGate. Retrieved from [Link]

- Synthesis, Characterization and Bioactivity of Propranolol and it's Derivatives. (2022). Asian Journal of Organic & Medicinal Chemistry, 7(1), 92-98.

- New propranolol analogues: Binding and chiral discrimination by cellobiohydrolase Cel7A. (2010). Bioorganic & Medicinal Chemistry, 18(15), 5587-5594.

- Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. (2022). International Journal of Molecular Sciences, 23(13), 7351.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003366). Retrieved from [Link]

- 1H and 13C NMR characteristics of β-blockers. (2012). Magnetic Resonance in Chemistry, 50(1), 64-69.

- Selective Synthesis of the Human Drug Metabolite 5′-Hydroxypropranolol by an Evolved Self-Sufficient Peroxygenase. (2018).

- Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. (1985). Journal of Cardiovascular Pharmacology, 7(Suppl 1), S1-S14.

- 1H and 13C NMR characteristics of β-blockers. (2012). Magnetic Resonance in Chemistry, 50(1), 64-69.

- Synthesis of 4'-hydroxypropranolol Sulfate, a Major Non-Beta-Blocking Propranolol Metabolite in Man. (1985). Journal of Medicinal Chemistry, 28(6), 822-824.

- The infrared and Raman spectra of propranolol hydrochloride. (1998). Indian Journal of Physics, 72B(6), 505-512.

-

ChemSynthesis. Propranolol. Retrieved from [Link]

- Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (2023). Molecules, 28(1), 57.

- Ring-hydroxylated propranolol: synthesis and .beta.-receptor antagonist and vasodilating activities of the seven isomers. (1981). Journal of Medicinal Chemistry, 24(12), 1475-1479.

-

MassBank. Propranolol. Retrieved from [Link]

-

The Royal Society of Chemistry. 1H and 13C NMR Spectra. Retrieved from [Link]

- 1H-NMR Spectrometric determination of propranolol and its simultaneous determination in presence of xipamide in pharma ceutical. (1993). Indian Journal of Pharmaceutical Sciences, 55(5), 182-185.

- Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs. (2012). Oriental Journal of Chemistry, 28(2), 731-736.

-

FTIR spectrograms of pure propranolol hydrochloride (A), formulation... - ResearchGate. Retrieved from [Link]

-

The mass spectrum of propranolol (molecular weight 259) obtained during... - ResearchGate. Retrieved from [Link]

- Quantitative mass spectrometry imaging of propranolol and olanzapine using tissue extinction calculation as normalization factor. (2012). Journal of Pharmaceutical and Biomedical Analysis, 70, 528-535.

-

Solubility of Things. Propranolol hydrochloride. Retrieved from [Link]

-

PubChem. Propranolol Hydrochloride. Retrieved from [Link]

-

Cheméo. Propranolol. Retrieved from [Link]

-

Chemical structures of (a) propranolol (PRO), (Mr = 259.34 g/mol , pKa =... - ResearchGate. Retrieved from [Link]

-

Comparison of FTIR spectra of pure drug (propranolol HCl) with reference spectra (IP 2007). - ResearchGate. Retrieved from [Link]

-

Chemsrc. propranolol hydrochloride. Retrieved from [Link]

- Thermodynamic analysis of the solubility of propranolol-HCL in ethanol + water mixtures. (2011). Latin American Journal of Pharmacy, 30(1), 64-70.

-

mzCloud. Propranolol. Retrieved from [Link]

-

SpectraBase. Propranolol me (o) - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (Rac)-7-Methoxy propranolol | Drug Intermediate | 76275-53-1 | Invivochem [invivochem.com]

- 5. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

An In-Depth Technical Guide to rac 7-Methoxy Propranolol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of rac 7-Methoxy Propranolol (CAS No. 76275-53-1), a key synthetic intermediate in pharmaceutical research and development. As a derivative of the widely-used beta-blocker Propranolol, understanding the chemical, analytical, and pharmacological characteristics of this compound is crucial for its effective application. This document delves into its synthesis, characterization, and biological significance, offering field-proven insights and detailed methodologies for the scientific professional.

Introduction: A Molecule of Significance

This compound, with the formal name 1-[(7-methoxy-1-naphthalenyl)oxy]-3-[(1-methylethyl)amino]-2-propanol, is primarily recognized as a crucial intermediate in the synthesis of rac 7-Hydroxy Propranolol[1][2][3]. The parent compound, Propranolol, is a non-selective beta-adrenergic receptor antagonist used in the treatment of a wide array of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias[4][5][6]. The metabolism of Propranolol is extensive, occurring primarily in the liver, and results in several metabolites, some of which possess biological activity[7][8]. The hydroxylated metabolites, such as 4-hydroxypropranolol and potentially 7-hydroxypropranolol, are of significant pharmacological interest[7][9].

The 7-methoxy derivative serves as a stable, protected precursor that allows for specific chemical manipulations before its demethylation to the active 7-hydroxy metabolite. Its synthesis and purification are therefore critical steps in accessing these important metabolic products for further pharmacological investigation. This guide will illuminate the technical details necessary to work with this compound effectively.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. This compound is a crystalline solid at room temperature[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 76275-53-1 | [1][10][11] |

| Molecular Formula | C₁₇H₂₃NO₃ | [1][10][11] |

| Molecular Weight | 289.37 g/mol | [1][10] |

| IUPAC Name | 1-[(7-methoxy-1-naphthalenyl)oxy]-3-[(1-methylethyl)amino]-2-propanol | [1][12] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥95% (typical) | [1] |

| Storage | -20°C | [1][2] |

| UV λmax | 220, 236, 280 nm | [1] |

| SMILES | COC1=CC2=C(OCC(CNC(C)C)O)C=CC=C2C=C1 | [1] |

| InChI Key | SHLYYDPCAGPWOZ-UHFFFAOYSA-N | [1] |

Solubility: The solubility of this compound is a critical parameter for formulation and in vitro assay development. It is readily soluble in organic solvents but has limited aqueous solubility.

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common synthetic route involves the reaction of 7-methoxy-1-naphthol with an epoxide, followed by the introduction of the isopropylamine side chain.

Synthetic Pathway

The synthesis can be logically broken down into two primary steps: the formation of an epoxide intermediate and the subsequent ring-opening by isopropylamine. This approach is a variation of the Williamson ether synthesis.

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(allyloxy)-7-methoxynaphthalene epoxide

-

To a solution of 7-methoxy-1-naphthol (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture vigorously at room temperature for 15 minutes.

-

Add epichlorohydrin (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude epoxide intermediate. This intermediate is often used in the next step without further purification.

Causality: The use of a base like K₂CO₃ is essential to deprotonate the hydroxyl group of the naphthol, forming a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of epichlorohydrin in an Sₙ2 reaction. Acetone is a suitable polar aprotic solvent for this type of reaction.

Step 2: Synthesis of this compound

-

Dissolve the crude epoxide intermediate from Step 1 in ethanol.

-

Add isopropylamine (3.0 eq) to the solution.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess isopropylamine and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Causality: Isopropylamine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This leads to the opening of the three-membered ring and the formation of the final product. The use of excess isopropylamine drives the reaction to completion.

Analytical Characterization and Quality Control

Rigorous analytical testing is paramount to confirm the identity, purity, and quality of the synthesized compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Analysis (RP-HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for assessing the purity of this compound and for its quantitation in various matrices.

Caption: General workflow for RP-HPLC analysis.

Protocol: Purity Determination by RP-HPLC

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[13].

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and a phosphate buffer (e.g., 0.01 M disodium hydrogen phosphate, pH adjusted to 3.5)[13]. A typical starting point could be a 50:50 (v/v) mixture.

-

Flow Rate: 1.0 mL/min[13].

-

Detection: UV spectrophotometer at 280 nm[1].

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 10 µg/mL)[13].

-

Analysis: Inject the sample and integrate the peak area. Purity is calculated as the area of the main peak relative to the total area of all peaks.

Self-Validation: The method's reliability is ensured by running a system suitability test, including checks for retention time reproducibility, peak asymmetry, and theoretical plates. A validated method for a similar compound, propranolol, often serves as a good starting point for method development[13][14].

Spectroscopic Confirmation

-

UV Spectroscopy: As indicated in Table 1, the compound exhibits absorbance maxima at 220, 236, and 280 nm, which are characteristic of the methoxynaphthalene chromophore[1].

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 290.4.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure confirmation. The spectra will show characteristic signals for the aromatic protons of the naphthalene ring, the methoxy group, the aliphatic chain protons, and the isopropyl group.

Biological Significance and Metabolism

The primary role of this compound in research is as a protected precursor to 7-hydroxypropranolol. Propranolol itself undergoes extensive hepatic metabolism, with major pathways including side-chain oxidation, glucuronidation, and aromatic ring hydroxylation[5][7]. Hydroxylation can occur at several positions, with the 4- and 7-positions being of interest[9][15].

Caption: Relationship between Propranolol metabolism and synthetic access to 7-hydroxypropranolol.

While 7-Methoxy Propranolol is primarily a synthetic tool, any investigation into its direct biological effects would necessitate in vitro assays, such as receptor binding assays against β₁- and β₂-adrenergic receptors. Given that the hydroxyl group in active metabolites often plays a key role in receptor interaction, it is hypothesized that the methoxy derivative would exhibit significantly lower binding affinity compared to propranolol or 7-hydroxypropranolol. However, empirical data from such studies would be required for confirmation.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[16].

-

First Aid:

-

Stability: The compound is stable under recommended storage conditions. No decomposition is expected if used according to specifications[16].

-

Storage: Store in a tightly sealed container at -20°C for long-term stability[1][2].

This product is intended for research use only and is not for human or veterinary use[1][10].

Conclusion

This compound (CAS 76275-53-1) is a non-negotiable component for researchers studying the metabolites of Propranolol. Its primary value lies not in its own biological activity but in its role as a stable, protected intermediate for the synthesis of 7-hydroxypropranolol. A mastery of its synthesis, purification, and analytical characterization is essential for producing high-quality material for pharmacological and metabolic studies. This guide has provided the core technical knowledge, from reaction mechanisms to detailed analytical protocols, to empower scientists in their research endeavors. By applying these principles, researchers can confidently synthesize and utilize this key molecule to further explore the complex pharmacology of beta-blockers and their metabolites.

References

-

(Rac)-7-Methoxy propranolol | Drug Intermediate | 76275-53-1 | Invivochem.

-

rac-7-methoxy Propranolol (CAS Number: 76275-53-1) | Cayman Chemical.

-

rac-7-methoxy Propranolol - Safety Data Sheet.

-

This compound, TRC 1 mg | Buy Online | Toronto Research Chemicals.

-

Buy Online CAS Number 76275-53-1 - TRC - this compound | LGC Standards.

-

rac-7-methoxy Propranolol - Labchem Catalog.

-

(Rac)-7-Methoxy propranolol | Drug Intermediate Control | MedChemExpress.

-

This compound CAS 76275-53-1 - United States Biological.

- Pharmacology of Propranolol. [URL: Not available]

-

Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS - Agilent.

-

Propranolol | C16H21NO2 | CID 4946 - PubChem - NIH.

-

Clinical pharmacokinetics of propranolol - PubMed.

-

Chemical aspects of propranolol metabolism. Synthesis and identification of 3-(4-hydroxy-1-naphthoxy)propane-1,2-diol as a metabolite of propranolol in the dog, in man and in the rat liver 9000g supernatant fraction - PubMed.

-

AAS and spectrophotometric determination of propranolol HCl and metoprolol tartrate.

-

Propranolol - Wikipedia.

-

Spectrophotometric determination of propranolol hydrochloride and metoprolol tartrate in pharmaceutical dosage forms, spiked wat - SciSpace.

-

Propranolol - StatPearls - NCBI Bookshelf - NIH.

-

Propranolol | Request PDF - ResearchGate.

-

A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation - PMC - NIH.

-

Rat liver microsomal metabolism of propranolol: identification of seven metabolites by gas chromatography-mass spectrometry. | Semantic Scholar.

-

HPLC Method for Analysis of Propranolol - SIELC Technologies.

-

Chemical aspects of propranolol metabolism: 1,1-diethoxy-3-(1-naphthoxy)-2-propanol and related ring-closure products cis- and trans-4-ethoxy-3-hydroxy-3,4-dihydro-2H-naphtho[1,2-b]pyran - PubMed.

-

Pharmacokinetics of propranolol: a review - PubMed.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. rac-7-methoxy Propranolol - Labchem Catalog [labchem.com.my]

- 3. usbio.net [usbio.net]

- 4. Pharmacology of Propranolol | Pharmacology Mentor [pharmacologymentor.com]

- 5. Propranolol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rat liver microsomal metabolism of propranolol: identification of seven metabolites by gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 9. Chemical aspects of propranolol metabolism. Synthesis and identification of 3-(4-hydroxy-1-naphthoxy)propane-1,2-diol as a metabolite of propranolol in the dog, in man and in the rat liver 9000g supernatant fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (Rac)-7-Methoxy propranolol | Drug Intermediate | 76275-53-1 | Invivochem [invivochem.com]

- 11. This compound, TRC 1 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]

- 12. Buy Online CAS Number 76275-53-1 - TRC - this compound | LGC Standards [lgcstandards.com]

- 13. A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HPLC Method for Analysis of Propranolol | SIELC Technologies [sielc.com]

- 15. agilent.com [agilent.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

Biological activity of propranolol methoxy metabolites

An In-depth Technical Guide on the Biological Activity of Propranolol's Metabolites for Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol, a non-selective beta-adrenergic receptor antagonist, has been a cornerstone in the management of cardiovascular diseases for decades. Its therapeutic efficacy is not solely attributable to the parent compound; extensive hepatic metabolism gives rise to a variety of metabolites, some of which possess significant biological activity. This guide provides a comprehensive technical overview of the metabolic fate of propranolol and the pharmacological profiles of its key metabolites.

While the primary focus of existing research has been on the hydroxylated metabolites, this document will also address the current state of knowledge regarding the lesser-known methoxy metabolites. By synthesizing technical data with field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the structure-activity relationships of propranolol's metabolic products and the experimental methodologies used for their characterization.

Part 1: The Metabolic Landscape of Propranolol

Propranolol undergoes extensive first-pass metabolism in the liver, with three primary pathways accounting for its biotransformation: ring oxidation, side-chain oxidation, and direct glucuronidation.[1][2] These metabolic routes are catalyzed by a suite of enzymes, primarily from the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies.

Key Metabolic Pathways and Enzymes:

-

Ring Oxidation: This pathway, predominantly leading to the formation of 4-hydroxypropranolol, is primarily catalyzed by the polymorphic enzyme CYP2D6.[1][3] To a lesser extent, CYP1A2 also contributes to the 4-hydroxylation of propranolol.[3] Other minor hydroxylated metabolites, such as 5-hydroxypropranolol and 7-hydroxypropranolol, are also formed.

-

Side-Chain Oxidation: The initial step in this pathway is N-desisopropylation, which is mainly catalyzed by CYP1A2, with some contribution from CYP2D6.[1][4] This reaction yields N-desisopropylpropranolol.

-

Glucuronidation: Propranolol can undergo direct conjugation of its secondary alcohol group with glucuronic acid. This reaction is catalyzed by several UGT isoforms, including UGT1A9, UGT2B4, and UGT2B7 in the liver, and UGT1A10 extrahepatically.[1] The formation of propranolol glucuronide is stereoselective, with a preference for the (S)-enantiomer.[5]

The major metabolites of propranolol include propranolol glucuronide, naphthyloxylactic acid, and the glucuronic acid and sulfate conjugates of 4-hydroxypropranolol.[2]

Part 2: Biological Activity of 4-Hydroxypropranolol

Among the metabolites of propranolol, 4-hydroxypropranolol is the most extensively studied and is known to be pharmacologically active.[6][7]

Beta-Adrenergic Receptor Antagonism

4-Hydroxypropranolol is a potent beta-adrenoceptor blocking agent, with a potency similar to that of the parent drug, propranolol.[7] It acts as a competitive antagonist at both β1- and β2-adrenergic receptors, thereby preventing the binding of endogenous catecholamines like epinephrine and norepinephrine.

| Compound | Receptor | pA2 | Reference |

| Propranolol | β1/β2 (non-selective) | ~8.2-8.7 | [8][9] |

| 4-Hydroxypropranolol | β1/β2 (non-selective) | Similar to Propranolol | [7] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Intrinsic Sympathomimetic Activity (ISA)

4-Hydroxypropranolol has been shown to possess intrinsic sympathomimetic activity.[7] This means that in addition to blocking the effects of potent beta-agonists, it can cause a sub-maximal activation of the beta-adrenergic receptor itself. This partial agonist activity is evident in experimental models where endogenous catecholamines have been depleted.[7]

Membrane Stabilizing Activity (MSA)

Similar to propranolol, 4-hydroxypropranolol exhibits membrane-stabilizing activity, a property related to the blockade of voltage-gated sodium channels.[6][7] This effect is independent of its beta-blocking activity and is typically observed at higher concentrations.[6]

Part 3: Methoxy Metabolites of Propranolol

In addition to hydroxylation, O-methylation of catechol-like metabolites of propranolol has been reported in humans, leading to the formation of isomeric methoxyhydroxy metabolites.[10] These metabolites have been detected in both urine and plasma, primarily as their glucuronide and/or sulfate conjugates.[10]

Despite their identification, there is a significant lack of publicly available data on the specific biological activities of these methoxy metabolites. Pharmacological studies detailing their affinity for beta-adrenergic receptors (Ki or pA2 values) or their functional effects (EC50 values in cAMP assays) are not readily found in the current literature. This represents a knowledge gap and an area for potential future research to fully elucidate the complete pharmacological profile of propranolol's metabolic products.

Part 4: Experimental Protocols for Characterization

A crucial aspect of studying drug metabolites is the use of robust and validated experimental methods. The following section details key protocols for the quantification and characterization of propranolol and its metabolites.

Analytical Quantification by LC-MS/MS

The simultaneous quantification of propranolol and its metabolites in biological matrices is most commonly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Step-by-Step Protocol for Plasma Sample Analysis:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma in a microcentrifuge tube, add an internal standard solution (e.g., a deuterated analog of propranolol).

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for analysis.

-

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to separate the parent drug and its metabolites.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

-

Injection Volume: 5-10 µL of the prepared sample.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for propranolol, 4-hydroxypropranolol, N-desisopropylpropranolol, and the internal standard are monitored.

-

In Vitro Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

General Protocol for Beta-Adrenergic Receptor Binding:

-

Membrane Preparation:

-

Prepare cell membranes from a cell line or tissue expressing the beta-adrenergic receptor of interest (e.g., CHO cells stably expressing β1 or β2 receptors).

-

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl buffer containing MgCl2).

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

-

Add increasing concentrations of the unlabeled test compound (propranolol or its metabolites).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate at a specific temperature for a defined period to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

Functional Assays (cAMP Measurement)

Functional assays measure the cellular response to receptor activation or blockade. For beta-adrenergic receptors, which are Gs-coupled, changes in intracellular cyclic AMP (cAMP) levels are a key downstream signaling event.

Step-by-Step Protocol for cAMP Assay:

-

Cell Culture:

-

Culture a suitable cell line expressing the beta-adrenergic receptor of interest in a 96-well plate.

-

-

Assay Medium: Replace the culture medium with a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Antagonist Pre-incubation: For antagonist studies, pre-incubate the cells with various concentrations of the test compound (propranolol or its metabolites) for a defined period.

-

Agonist Stimulation: Add a fixed concentration of a beta-adrenergic agonist (e.g., isoproterenol) to all wells except the basal control.

-

Incubation: Incubate for a specific time to allow for cAMP production.

-

Cell Lysis and cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or AlphaScreen).

-

-

Data Analysis:

-

For antagonist studies, plot the agonist-stimulated cAMP response against the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the pA2 value from the Schild equation to quantify the antagonist potency.

-

Conclusion

The metabolism of propranolol is a complex process that results in the formation of numerous metabolites, with 4-hydroxypropranolol being a key contributor to the overall pharmacological effect due to its potent beta-blocking activity, intrinsic sympathomimetic properties, and membrane-stabilizing effects. The characterization of these metabolites requires a combination of sophisticated analytical techniques for quantification and a suite of in vitro assays to determine their pharmacological profiles.

While significant progress has been made in understanding the hydroxylated metabolites of propranolol, the biological activities of the methoxy metabolites remain largely unexplored. This represents a promising avenue for future research, which could provide a more complete picture of propranolol's disposition and effects in the body. The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate the fascinating and complex world of propranolol's metabolic landscape.

References

-

Propranolol - Wikipedia. Available at: [Link]

-

Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS - Agilent. Available at: [Link]

-

Propranolol Pathway, Pharmacokinetics - ClinPGx. Available at: [Link]

-

Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British journal of pharmacology, 43(1), 222–235. Available at: [Link]

-

Yoshimoto, K., Echizen, H., Chiba, K., Tani, M., & Ishizaki, T. (1995). Identification of human CYP isoforms involved in the metabolism of propranolol enantiomers--N-desisopropylation is mediated mainly by CYP1A2. British journal of clinical pharmacology, 39(4), 421–431. Available at: [Link]

-

Johnson, J. A., Herring, V. L., Wolfe, M. S., & Relling, M. V. (2000). CYP1A2 and CYP2D6 4-hydroxylate propranolol and both reactions exhibit racial differences. The Journal of pharmacology and experimental therapeutics, 294(3), 1099–1105. Available at: [Link]

-

Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Available at: [Link]

-

Sten, T. (2008). Stereoselectivity of the Human UDP-glucuronosyltransferases : Studies on Androgens and Propranolol Glucuronidation. HELDA - University of Helsinki. Available at: [Link]

-

Is propranolol (a non-selective beta blocker) primarily metabolized by the liver or kidneys?. Available at: [Link]

-

Hanioka, N., Hayashi, K., Shimizudani, T., Nagaoka, K., Koeda, A., Naito, S., & Narimatsu, S. (2008). Stereoselective glucuronidation of propranolol in human and cynomolgus monkey liver microsomes: role of human hepatic UDP-glucuronosyltransferase isoforms, UGT1A9, UGT2B4 and UGT2B7. Pharmacology, 82(4), 304–312. Available at: [Link]

-

Propranolol is a mechanism-based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6-transgenic mice: Effects on activity and drug responses | Request PDF - ResearchGate. Available at: [Link]

-

Propranolol: Uses, Dosage, Side Effects and More | MIMS Malaysia. Available at: [Link]

-

Shand, D. G. (1976). Clinical pharmacokinetics of propranolol. Postgraduate medical journal, 52 Suppl 4, 22–25. Available at: [Link]

-

Zhou, Q., Yao, T. W., & Zeng, S. (2009). Stereoselective metabolism of propranolol glucuronidation by human UDP-glucuronosyltransferases 2B7 and 1A9. Chirality, 21(9), 849–856. Available at: [Link]

-

Shand, D. G. (1975). Pharmacokinetics of propranolol: a review. Postgraduate medical journal, 52(suppl 4), 22-25. Available at: [Link]

-

Yang, F., Sharma, S. S., Bureik, M., & Parr, M. K. (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. International journal of molecular sciences, 24(23), 16781. Available at: [Link]

-

Sten, T., Qvisen, S., Uutela, P., Luukkanen, L., Kostiainen, R., & Finel, M. (2006). Prominent but Reverse Stereoselectivity in Propranolol Glucuronidation by Human UDP-Glucuronosyltransferases 1A9 and 1A10. Drug Metabolism and Disposition, 34(10), 1701-1707. Available at: [Link]

-

Yang, F. (2023). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Refubium - Freie Universität Berlin. Available at: [Link]

-

O'Donnell, S. R., Walduck, K., & Wanstall, J. C. (1979). A study of some propranolol analogues for selective beta-adrenoceptor antagonism using A2 values on isolated trachea and atria from guinea-pig. British journal of pharmacology, 67(2), 233–240. Available at: [Link]

-

Beaudry, F., Le Blanc, J. C., Coutu, M., Ramier, I., Moreau, J. P., & Brown, N. K. (1999). Metabolite profiling study of propranolol in rat using LC/MS/MS analysis. Biomedical chromatography : BMC, 13(5), 363–369. Available at: [Link]

-

Walle, T., Conradi, E. C., Walle, U. K., & Gaffney, T. E. (1978). O-methylated catechol-like metabolites of propranolol in man. Drug metabolism and disposition: the biological fate of chemicals, 6(4), 481–487. Available at: [Link]

-

The Importance of Choice of Agonist in Studies Designed to Predict Beta 2 : Beta 1 Adrenoceptor Selectivity of Antagonists From pA2 Values on Guinea-Pig Trachea and Atria - PubMed. Available at: [Link]

-

Yang, F., Sharma, S. S., Bureik, M., & Parr, M. K. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. International journal of molecular sciences, 23(13), 7385. Available at: [Link]

-

Harry, J. D., Knapp, M. F., & Ward, M. J. (1982). Inotropic beta-blocking potency (pA2) and partial agonist activity of propranolol, practolol, sotalol and acebutolol. European journal of pharmacology, 86(1), 71–76. Available at: [Link]

-

8 Oxidative metabolism of propranolol | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Yang, F., Sharma, S. S., Bureik, M., & Parr, M. K. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences, 23(13), 7385. Available at: [Link]

-

Propranolol | C16H21NO2 | CID 4946 - PubChem - NIH. Available at: [Link]

-

Gandhimathi, R., Avani, K. G., & Vijey Aanandhi, M. (2023). DETERMINATION OF PROPRANOLOL HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY- MASS SPECTROMETERY/MASS SPECTROMETERY (HPLC-MS/MS). INTERNATIONAL JOURNAL OF BIOLOGY, PHARMACY AND ALLIED SCIENCES, 12(9), 4286-4300. Available at: [Link]

-

Yang, F., Sharma, S. S., Bureik, M., & Parr, M. K. (2023). Mutual Modulation of the Activities of Human CYP2D6 and Four UGTs during the Metabolism of Propranolol. Current Issues in Molecular Biology, 45(9), 7130-7146. Available at: [Link]

-

Takeo, S., Sakanashi, M., Higuchi, M., & Nakayama, H. (1987). Possible involvement of membrane-stabilizing action in beneficial effect of beta adrenoceptor blocking agents on hypoxic and posthypoxic myocardium. Journal of pharmacology and experimental therapeutics, 243(3), 960–969. Available at: [Link]

-

Boucher, M., Dubray, C., & Duchene-Marullaz, P. (1989). Membrane stabilizing activity and beta-adrenoceptor antagonist-induced bradycardia in conscious dogs. European journal of pharmacology, 163(2-3), 353–357. Available at: [Link]

-

Beta-blockers | Department of Critical Care - McGill University. Available at: [Link]

-

Frishman, W. H. (1982). Intrinsic sympathomimetic activity and the beta-adrenergic receptor. The American journal of cardiology, 49(1), 217-219. Available at: [Link]

-

van der Veur, E. (1978). Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents. European journal of clinical pharmacology, 13(1), 1–4. Available at: [Link]

-

Giudicelli, J. F., & Lhoste, F. (1982). Relevance of intrinsic sympathomimetic activity for beta blockers. The American journal of cardiology, 50(4), 932-938. Available at: [Link]

Sources

- 1. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of cardioselectivity and intrinsic sympathomimetic activity in beta-blocking drugs in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and bioactivity of propranolol analogues with a rigid skeleton. I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propranolol analogs containing natural monoterpene structures: synthesis and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Membrane stabilizing effect - Wikipedia [en.wikipedia.org]

- 6. Evaluation of in vitro biotransformation of propranolol with HPLC, MS/MS, and two bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A study of some propranolol analogues for selective beta-adrenoceptor antagonism using A2 values on isolated trachea and atria from guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The importance of choice of agonist in studies designed to predict beta 2 : beta 1 adrenoceptor selectivity of antagonists from pA2 values on guinea-pig trachea and atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. O-methylated catechol-like metabolites of propranolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for rac-7-Methoxy Propranolol: A Comprehensive Technical Guide

This guide provides an in-depth technical analysis of the core spectroscopic data for racemic 7-Methoxy Propranolol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed exploration of the principles behind the data, outlines robust experimental protocols, and provides expert interpretation of the spectral features. The data presented for 7-Methoxy Propranolol is expertly predicted based on the well-established spectral characteristics of the parent compound, propranolol, and the known electronic effects of a methoxy substituent on the naphthalene ring system. This approach ensures a scientifically rigorous and practically valuable resource.

Introduction: The Imperative of Spectroscopic Characterization

In the realm of pharmaceutical sciences, the unambiguous structural elucidation and purity assessment of an active pharmaceutical ingredient (API) are paramount. Spectroscopic techniques provide a powerful, non-destructive suite of tools to probe the molecular architecture of a compound like 7-Methoxy Propranolol. Each method offers a unique window into the molecule's structure: Nuclear Magnetic Resonance (NMR) spectroscopy maps the connectivity of atoms, Mass Spectrometry (MS) provides information on molecular weight and fragmentation patterns, and Infrared (IR) spectroscopy identifies functional groups. A holistic analysis using these orthogonal techniques is essential for regulatory compliance, quality control, and a fundamental understanding of the molecule's properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It relies on the interaction of nuclear spins with an external magnetic field. For 7-Methoxy Propranolol, both ¹H (proton) and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

Theoretical Basis: ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their spatial relationships through spin-spin coupling. The chemical shift (δ) of a proton is highly sensitive to the electron density around it.

Experimental Protocol: A Self-Validating System

A robust ¹H NMR acquisition protocol is crucial for generating reliable and reproducible data.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of rac-7-Methoxy Propranolol and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it can solubilize both the free base and potential salt forms, and its residual solvent peak does not typically obscure key analyte signals.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly for the aromatic protons.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for quantitative analysis.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

Predicted ¹H NMR Data for rac-7-Methoxy Propranolol

The following table outlines the predicted ¹H NMR chemical shifts for rac-7-Methoxy Propranolol in DMSO-d₆. These predictions are based on published data for propranolol and the expected influence of the electron-donating 7-methoxy group on the naphthalene ring.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| H-8 | ~8.15 | d | 1H | Deshielded due to proximity to the electronegative oxygen of the ether linkage. |

| H-5 | ~7.80 | d | 1H | Typical downfield shift for a naphthalene proton. |

| H-4 | ~7.45 | t | 1H | Typical aromatic proton in a naphthalene system. |

| H-2 | ~7.35 | d | 1H | Upfield shift relative to propranolol due to the electron-donating effect of the para-methoxy group. |

| H-6 | ~7.25 | dd | 1H | Upfield shift due to the ortho-methoxy group's electron-donating resonance effect. |

| H-3 | ~7.15 | t | 1H | Typical aromatic proton in a naphthalene system. |

| -OCH ₂- | ~4.10 | m | 2H | Diastereotopic protons of the side chain adjacent to the naphthalene ring. |

| -CH(OH)- | ~4.00 | m | 1H | Methine proton of the secondary alcohol. |

| -OCH ₃ | ~3.90 | s | 3H | Characteristic singlet for a methoxy group on an aromatic ring. |

| -NH-CH(CH₃)₂ | ~3.10 | m | 1H | Methine proton of the isopropyl group. |

| -CH₂-NH - | ~2.90 | m | 2H | Protons adjacent to the secondary amine. |

| -CH(CH ₃)₂ | ~1.25 | d | 6H | Doublet for the two equivalent methyl groups of the isopropyl moiety. |

Interpretation of the Predicted ¹H NMR Spectrum:

The most significant deviation from the spectrum of propranolol is anticipated in the aromatic region (δ 7.0-8.5 ppm).[2] The methoxy group at the 7-position is an electron-donating group, which will increase the electron density at the ortho (H-6, H-8) and para (H-2) positions, causing an upfield shift (to lower ppm values) for these protons compared to their counterparts in propranolol. The aliphatic side-chain protons are expected to have chemical shifts and multiplicities very similar to those of propranolol, as they are sufficiently remote from the site of substitution.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Theoretical Basis: ¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule and their electronic environments. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of attached atoms.

Experimental Protocol:

The experimental setup for ¹³C NMR is similar to that for ¹H NMR, with the following key differences in acquisition parameters:

-

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to a series of singlets, one for each unique carbon atom.

-

Number of Scans: A significantly larger number of scans is required due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

-

Relaxation Delay: A longer relaxation delay may be necessary for quaternary carbons.

Predicted ¹³C NMR Data for rac-7-Methoxy Propranolol

The predicted ¹³C NMR chemical shifts are based on data for propranolol and established substituent effects of a methoxy group on an aromatic system.[1][3][4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-7 (C-OCH₃) | ~158 | Quaternary carbon directly attached to the electron-donating methoxy group, resulting in a significant downfield shift. |

| C-1 (C-O) | ~154 | Quaternary carbon of the ether linkage. |

| C-4a | ~134 | Quaternary carbon at the ring junction. |

| C-8a | ~127 | Quaternary carbon at the ring junction. |

| C-5 | ~126 | Aromatic CH. |

| C-4 | ~125 | Aromatic CH. |

| C-3 | ~122 | Aromatic CH. |

| C-8 | ~120 | Aromatic CH, shifted slightly upfield by the ortho-methoxy group. |

| C-2 | ~119 | Aromatic CH, shifted upfield by the para-methoxy group. |

| C-6 | ~105 | Aromatic CH, significantly shielded by the ortho-methoxy group. |

| -OCH ₂- | ~70 | Aliphatic carbon of the ether linkage. |

| -CH (OH)- | ~68 | Carbon of the secondary alcohol. |

| -OCH ₃ | ~55 | Characteristic chemical shift for a methoxy carbon. |

| -NH-CH (CH₃)₂ | ~50 | Methine carbon of the isopropyl group. |

| -CH ₂-NH- | ~49 | Carbon adjacent to the secondary amine. |

| -CH(CH ₃)₂ | ~22 | Methyl carbons of the isopropyl group. |

Interpretation of the Predicted ¹³C NMR Spectrum:

The key diagnostic signals for 7-Methoxy Propranolol in the ¹³C NMR spectrum are the downfield signal for the methoxy-substituted carbon (C-7) at approximately 158 ppm and the methoxy carbon itself around 55 ppm.[3] The electron-donating nature of the methoxy group will cause a noticeable upfield shift for the ortho (C-6, C-8) and para (C-2) carbons compared to propranolol, with the most pronounced effect on the ortho carbons. The chemical shifts of the aliphatic side-chain carbons are expected to be largely unperturbed.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 7-Methoxy Propranolol, typically producing the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) involves the fragmentation of this precursor ion to yield characteristic product ions.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of rac-7-Methoxy Propranolol (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a triple quadrupole or ion trap instrument.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Scan: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

-

MS/MS Analysis: Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a product ion spectrum.

Predicted Mass Spectrometry Data for rac-7-Methoxy Propranolol

The molecular formula for 7-Methoxy Propranolol is C₁₇H₂₃NO₃, with a monoisotopic mass of 289.1678 g/mol .

| Ion | Predicted m/z | Identity |

| Precursor Ion | 290.1751 | [M+H]⁺ |

| Product Ion 1 | 116.1069 | [C₆H₁₄N]⁺ |

| Product Ion 2 | 173.0603 | [C₁₁H₉O₂]⁺ |

Interpretation of the Predicted Mass Spectrum:

The full scan ESI-MS spectrum is expected to show a prominent peak at m/z 290.1751, corresponding to the protonated molecule [M+H]⁺. The MS/MS fragmentation pattern is predicted to be dominated by the cleavage of the propanolamine side chain, similar to the fragmentation of propranolol.[5][6][7][8] The most characteristic fragmentation is the cleavage of the C-C bond between the hydroxyl-bearing carbon and the adjacent methylene group, leading to the formation of the stable iminium ion at m/z 116.1069. This fragment is a hallmark of the N-isopropylamino-2-hydroxypropyl side chain. The other major fragment would correspond to the 7-methoxynaphthyloxy moiety, which would likely be observed as a radical cation or a related species around m/z 173.0603.

Infrared (IR) Spectroscopy

Theoretical Basis: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending of chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Predicted IR Data for rac-7-Methoxy Propranolol

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300-3400 | O-H stretch (alcohol) | Broad, Strong |

| 3100-3300 | N-H stretch (secondary amine) | Broad, Medium |

| 2850-3000 | C-H stretch (aliphatic) | Strong |

| 1600, 1580, 1500 | C=C stretch (aromatic) | Medium-Strong, Sharp |

| 1250-1270 | C-O-C stretch (aryl alkyl ether, asymmetric) | Strong |

| 1030-1050 | C-O-C stretch (aryl alkyl ether, symmetric) | Medium |

| 1100-1120 | C-O stretch (secondary alcohol) | Strong |

Interpretation of the Predicted IR Spectrum:

The IR spectrum of 7-Methoxy Propranolol is expected to display several characteristic absorption bands.[9][10][11] A broad band in the region of 3300-3400 cm⁻¹ is indicative of the O-H stretching of the secondary alcohol, likely broadened by hydrogen bonding. The N-H stretch of the secondary amine will appear in a similar region, often as a less intense, broader signal. Strong absorptions in the 2850-3000 cm⁻¹ range correspond to the C-H stretching of the aliphatic side chain and the methoxy group. The presence of the naphthalene ring will be confirmed by characteristic C=C stretching vibrations around 1500-1600 cm⁻¹. Crucially, the ether linkages will give rise to strong C-O stretching bands. The aryl alkyl ether of the naphthyloxy group is expected to show a strong asymmetric stretch around 1250 cm⁻¹, and the C-O stretch of the secondary alcohol will be visible around 1100 cm⁻¹. The additional methoxy group will contribute to the complexity in the C-O stretching region.

Integrated Spectroscopic Workflow and Data Relationship

The synergistic use of these spectroscopic techniques provides a comprehensive and self-validating system for the characterization of rac-7-Methoxy Propranolol.

Caption: Integrated workflow for the spectroscopic characterization of rac-7-Methoxy Propranolol.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for rac-7-Methoxy Propranolol. By integrating predicted data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy with robust, field-proven experimental protocols, this document serves as an authoritative resource for researchers in drug development and quality control. The causality-driven interpretations and the emphasis on self-validating systems underscore the scientific integrity required for the thorough characterization of pharmaceutical compounds.

References

-

Lane, R. P., & Loo, J. A. (1999). Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization. Rapid communications in mass spectrometry, 13(16), 1671–1679. [Link]

-

Marshell, J., & Gunasekaran, S. (n.d.). The infrared and Raman spectra of propranolol hydrochloride. Indian Academy of Sciences. [Link]

-

Zhou, Z., Li, X., & Chen, X. (2010). MS/MS fragment for propranolol and its metabolites of hydroxylation and N-desisopropylation. ResearchGate. [Link]

-

Zielińska-Pisklak, M., & Oszczapowicz, I. (2011). 1H and 13C NMR characteristics of β-blockers. Magnetic resonance in chemistry, 49(9), 556–563. [Link]

-

Loo, J. A., & Smith, R. D. (1999). Fragmentation pathways of selectively labeled propranolol using electrospray ionization on an ion trap mass spectrometer and comparison with ions formed by electron impact. Journal of the American Society for Mass Spectrometry, 10(3), 207–218. [Link]

-

Hernawan, H., Nurhayati, S., Nisa, K., & Kismurtono, M. (2020). FTIR spectrograms of pure propranolol hydrochloride (A), formulation (B), pure CMCh (C). ResearchGate. [Link]

-

Lewis, R. J., & Smith, F. A. (2004). Gas Chromatographic/Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Product of Metoprolol. Federal Aviation Administration. [Link]

-

Suksaeree, J., et al. (2015). FT-IR study between propranolol hydrochloride and pharmaceutically acceptable excipients. Thai Journal of Pharmaceutical Sciences. [Link]

-

Lewis, R. J., & Smith, F. A. (2004). Gas Chromatographic-Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Product of Metoprolol. Journal of Analytical Toxicology, 28(4), 249–255. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4946, Propranolol. [Link]

-